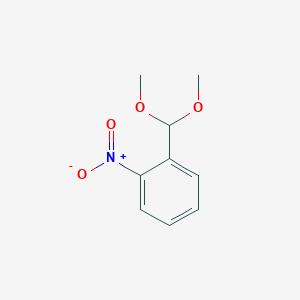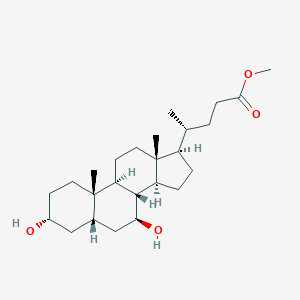
Ursodeoxycholic Acid Methyl Ester
Vue d'ensemble
Description
Ursodeoxycholic Acid Methyl Ester is a derivative of ursodeoxycholic acid, a bile acid that is naturally found in small quantities in human bile. Ursodeoxycholic acid is known for its therapeutic properties, particularly in the treatment of liver diseases and gallstones. The methyl ester form is synthesized to enhance its stability and bioavailability, making it a valuable compound in medicinal chemistry and pharmaceutical applications .
Applications De Recherche Scientifique
Ursodeoxycholic Acid Methyl Ester has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various bile acid derivatives.
Biology: It serves as a tool to study bile acid metabolism and its effects on cellular processes.
Medicine: It is investigated for its potential therapeutic effects in treating liver diseases, gallstones, and certain cancers.
Mécanisme D'action
Target of Action
Ursodeoxycholic Acid Methyl Ester (UDCA-ME) primarily targets the bile acid pool in the human body . It is a secondary bile acid with cytoprotectant, immunomodulating, and choleretic effects . It reduces the cholesterol fraction of biliary lipids .
Mode of Action
UDCA-ME works by replacing the hydrophobic or more toxic bile acids from the bile acid pool . It inhibits the absorption of cholesterol in the intestine and the secretion of cholesterol into bile, decreasing biliary cholesterol saturation . This interaction with its targets leads to significant changes in the bile acid pool, reducing the toxicity and increasing the hydrophilicity of the bile acids .
Biochemical Pathways
UDCA-ME affects several biochemical pathways. It exerts hepatoprotective effects by regulating amino acid, flavonoid, and fatty acid metabolic pathways . The regulation of these pathways contributes to the beneficial effects of UDCA-ME, including its anticholestatic action .
Pharmacokinetics
Studies on similar compounds suggest that it may have good bioavailability and adme properties . More research is needed to fully understand the pharmacokinetics of UDCA-ME.
Result of Action
The molecular and cellular effects of UDCA-ME’s action are diverse. It has been found to be more potent than DHA in HepG2 and Huh-7 HCC cells, and may act as a prodrug to improve the stability as well as sustain the release of the active drug DHA . It also possesses anti-inflammatory, antioxidant, and anti-fibrotic properties, and it may reduce the degree of liver damage caused by nonalcoholic steatohepatitis (NASH) .
Action Environment
The action, efficacy, and stability of UDCA-ME can be influenced by various environmental factors. For instance, the stability and anticancer activity of UDCA-ME were found to be higher than DHA, which in part accounted for the increased anticancer activity . .
Analyse Biochimique
Biochemical Properties
Ursodeoxycholic Acid Methyl Ester plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the biological synthesis of UDCA using hydroxysteroid dehydrogenase (HSDH) and engineered bacteria expressing the relevant HSDHs . The nature of these interactions involves the transformation of chenodeoxycholic acid (CDCA), cholic acid (CA), or lithocholic acid (LCA) into UDCA .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by mediating and influencing the regulation of oncogenic signaling pathways in the cancer genome for cancer therapy . It can specifically regulate the threshold of apoptosis, inhibit cancer cell growth, and induce autophagy and apoptosis .
Molecular Mechanism
The molecular mechanism of action of this compound involves its effects at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it causes G0/G1 arrest and induces reactive oxygen species (ROS), mitochondrial membrane potential loss, and autophagy, which may in turn lead to apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It has been observed that UDCA treatment reduces levels of liver dysfunction biomarkers ALT, AST, and miR-122, even at low doses .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In small animals, ursodiol may be useful in the treatment of cholesterol-containing gallstones, idiopathic hepatic lipidosis, and chronic active hepatitis. The dosage in dogs and cats is 15 mg/kg, PO, every 24 hours .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels . In humans, UDCA is a secondary bile acid derived from the metabolism of the primary bile acid chenodeoxycholic acid (CDCA) .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It interacts with transporters or binding proteins and can affect its localization or accumulation . It increases bile flow and decreases the hepatotoxic effect of bile salts by decreasing their detergent action .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Ursodeoxycholic Acid Methyl Ester typically involves the esterification of ursodeoxycholic acid. One common method includes the reaction of ursodeoxycholic acid with methanol in the presence of an acid catalyst such as hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of more efficient and scalable methods. For instance, the esterification process can be optimized using continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, purification steps such as crystallization and chromatography are employed to obtain high-purity products .
Analyse Des Réactions Chimiques
Types of Reactions: Ursodeoxycholic Acid Methyl Ester undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it back to ursodeoxycholic acid.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Ursodeoxycholic acid ketone or carboxylic acid derivatives.
Reduction: Ursodeoxycholic acid.
Substitution: Various substituted esters depending on the nucleophile used.
Comparaison Avec Des Composés Similaires
- Chenodeoxycholic Acid Methyl Ester
- Cholic Acid Methyl Ester
- Deoxycholic Acid Methyl Ester
Comparison: Ursodeoxycholic Acid Methyl Ester is unique due to its enhanced stability and bioavailability compared to its parent compound, ursodeoxycholic acid. It also exhibits lower cytotoxicity towards normal cells while maintaining potent therapeutic effects against cancer cells. This makes it a valuable compound in both research and therapeutic applications .
Propriétés
IUPAC Name |
methyl (4R)-4-[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H42O4/c1-15(5-8-22(28)29-4)18-6-7-19-23-20(10-12-25(18,19)3)24(2)11-9-17(26)13-16(24)14-21(23)27/h15-21,23,26-27H,5-14H2,1-4H3/t15-,16+,17-,18-,19+,20+,21+,23+,24+,25-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRQROVWZGGDYSW-ZQMFMVRBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)OC)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)OC)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H42O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50430934 | |
| Record name | Ursodeoxycholic Acid Methyl Ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50430934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10538-55-3 | |
| Record name | Cholan-24-oic acid, 3,7-dihydroxy-, methyl ester, (3α,5β,7β)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10538-55-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ursodeoxycholic Acid Methyl Ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50430934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl ursodeoxycholate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JDK7DZ3PSJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why combine Ursodeoxycholic Acid Methyl Ester with Dihydroartemisinin?
A: Dihydroartemisinin (DHA), an antimalarial drug, has shown anticancer activity but suffers from a short half-life. Researchers synthesized a hybrid compound, this compound-Dihydroartemisinin (UDCMe-Z-DHA), to improve DHA's stability and anticancer properties. This approach aimed to create a more effective therapeutic agent for hepatocellular carcinoma. []
Q2: How does UDCMe-Z-DHA exert its anticancer effects?
A: Research indicates that UDCMe-Z-DHA induces G0/G1 cell cycle arrest in HepG2 hepatocellular carcinoma cells. [] This arrest prevents cell division and proliferation. Furthermore, the compound elevates reactive oxygen species (ROS) levels, disrupts mitochondrial membrane potential, and triggers autophagy, ultimately leading to apoptosis (programmed cell death) in the targeted cancer cells. []
Q3: Is UDCMe-Z-DHA more effective than DHA alone?
A: Studies show that UDCMe-Z-DHA is significantly more potent than DHA alone against HepG2 cells. UDCMe-Z-DHA demonstrated an IC50 of 1 μM, indicating greater potency compared to DHA. [] This enhanced activity is partly attributed to its improved stability, as confirmed through time-course experiments, cell viability assays, and HPLC-MS/MS analysis. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


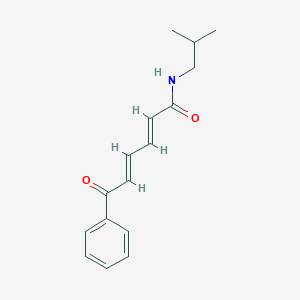
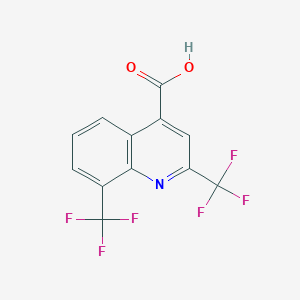
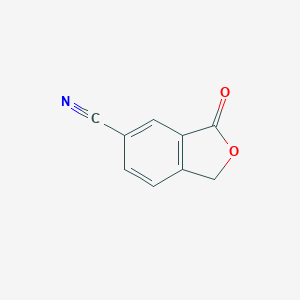
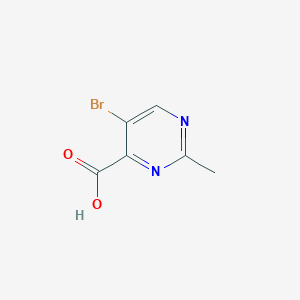
![Methyl 2-[4-(bromomethyl)phenyl]benzoate](/img/structure/B18394.png)
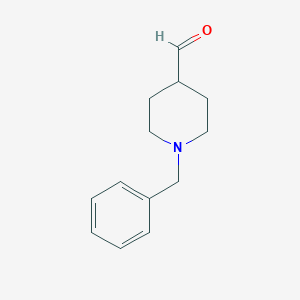
![1-(Methylamino)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B18398.png)
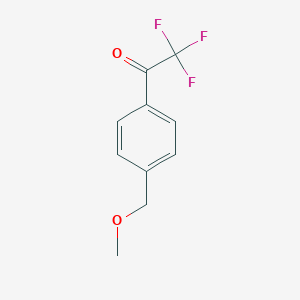
![[4,5,6-Trihydroxy-2-[(3,4,5-trihydroxybenzoyl)oxymethyl]oxan-3-yl] 3,4,5-trihydroxy-2-(6,7,13,14-tetrahydroxy-3,10-dioxo-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4(16),5,7,11,13-hexaen-5-yl)benzoate](/img/structure/B18409.png)
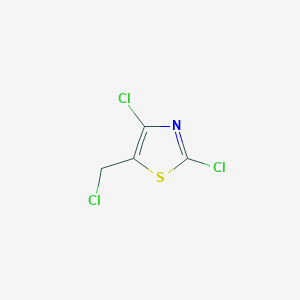
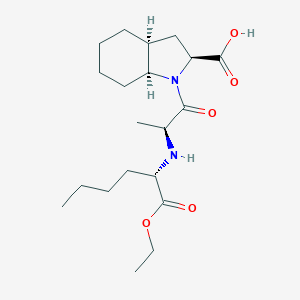
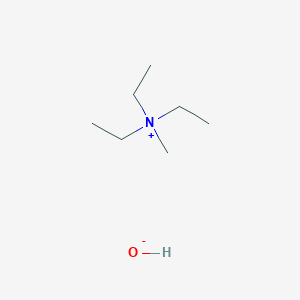
![(1R,2R,11S,12R,15R,16R)-2,16-Dimethyl-15-[(2R)-6-methylheptan-2-yl]-10-azatetracyclo[9.7.0.02,7.012,16]octadeca-5,7-dien-9-one](/img/structure/B18419.png)
